![molecular formula C16H21FN2O B2967348 N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide CAS No. 247565-70-4](/img/structure/B2967348.png)
N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of chemicals known for their diverse applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the core structure, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl, followed by the introduction of the 2-(2-fluorophenyl)acetamide moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the use of reagents like acyl chlorides or anhydrides to facilitate the formation of the amide bond.
Catalytic Methods: Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often utilized to streamline the process and reduce production costs.
化学反应分析
Types of Reactions: N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium cyanide (NaCN) or electrophiles like alkyl halides are used.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or reduced forms, as well as substituted analogs.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is utilized in biological assays to investigate the interaction of molecules with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Atropine: A well-known compound with a similar tropane structure.
Hyoscyamine: Another tropane alkaloid with medicinal properties.
Tropine: A core structure found in various bioactive compounds.
Uniqueness: N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide stands out due to its specific fluorophenyl group, which can impart unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of N1-(8-Methyl-8-azabicyclo[321]oct-3-yl)-2-(2-fluorophenyl)acetamide in various fields and underscores its potential for future applications
属性
IUPAC Name |
2-(2-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-19-13-6-7-14(19)10-12(9-13)18-16(20)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHBFGUDAWDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967267.png)
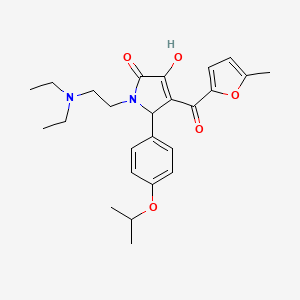
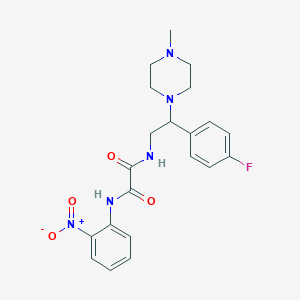
![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)
![N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2967273.png)
![4-[2-(2-Methylpropyl)oxiran-2-yl]oxane](/img/structure/B2967274.png)
![1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2967275.png)
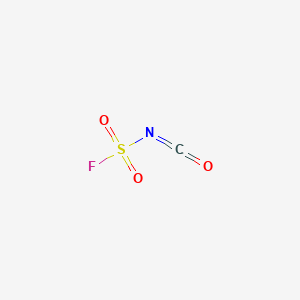
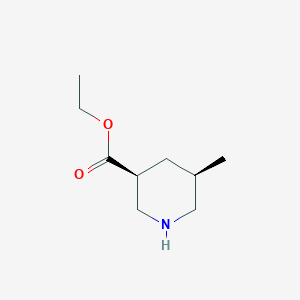
![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)
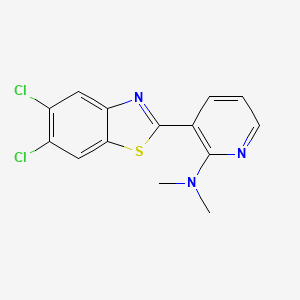
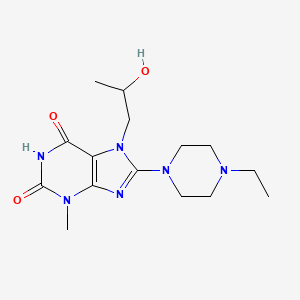
![N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2967286.png)
![3-Methyl-5-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2967287.png)
